molecular formula C9H20N2O B13494412 2-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-1-ol

2-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-1-ol

Cat. No.: B13494412
M. Wt: 172.27 g/mol
InChI Key: TVMSVCOUBSWJDB-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-1-ol is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-1-ol typically involves the reaction of 2-amino-2-methyl-1-butanol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-butanol: This compound is structurally similar but lacks the pyrrolidine ring.

    2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: Another related compound with a different substitution pattern.

Uniqueness

2-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-1-ol is unique due to the presence of both an amino group and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

2-amino-2-methyl-4-pyrrolidin-1-ylbutan-1-ol

InChI

InChI=1S/C9H20N2O/c1-9(10,8-12)4-7-11-5-2-3-6-11/h12H,2-8,10H2,1H3

InChI Key

TVMSVCOUBSWJDB-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCCC1)(CO)N

Origin of Product

United States

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